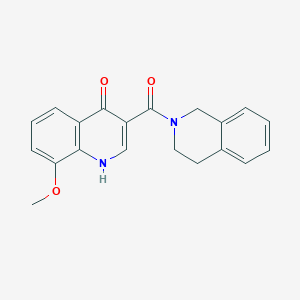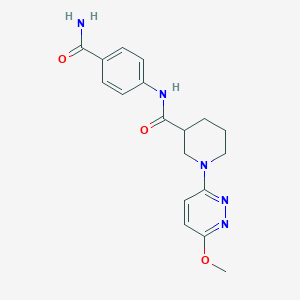![molecular formula C13H13N5O2 B10993719 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10993719.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-indol-4-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide: MTA , is a fascinating compound with a hybrid structure combining an indole moiety and a triazole ring. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: One of the methods to synthesize indoles involves the Fischer indole synthesis. This reaction combines a ketone or aldehyde with a hydrazine derivative to form the indole ring. In the case of MTA, the indole ring is derived from .
Triazole Formation: The triazole ring is formed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production:: While MTA is not produced on a large scale industrially, its synthesis can be adapted for larger-scale production using efficient methods.
Chemical Reactions Analysis
MTA can undergo various reactions:
Oxidation: Oxidation of the indole moiety can lead to the formation of various derivatives.
Substitution: The acetamide group can be substituted with other functional groups.
Reduction: Reduction of the triazole ring can modify its properties.
Common reagents include hydrazine derivatives, copper catalysts, and various oxidizing or reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
MTA has diverse applications:
Anticancer Properties: Studies have explored MTA’s potential as an anticancer agent due to its effects on cell growth and apoptosis.
Antimicrobial Activity: MTA exhibits antimicrobial properties against bacteria and fungi.
Neuroprotective Effects: Some research suggests MTA’s neuroprotective role in neurodegenerative diseases.
Mechanism of Action
MTA’s mechanism of action involves interactions with cellular targets. It may modulate signaling pathways, gene expression, or protein function. Further research is needed to elucidate specific molecular pathways.
Comparison with Similar Compounds
MTA’s uniqueness lies in its hybrid structure, combining indole and triazole motifs. Similar compounds include other indole derivatives and triazole-containing molecules.
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13N5O2/c1-18-6-5-9-10(18)3-2-4-11(9)20-7-12(19)16-13-14-8-15-17-13/h2-6,8H,7H2,1H3,(H2,14,15,16,17,19) |
InChI Key |
LIAFHAQCBUPPCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10993649.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B10993654.png)
![N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10993656.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B10993671.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide](/img/structure/B10993674.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B10993676.png)


![N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine](/img/structure/B10993694.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10993708.png)
![N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10993715.png)
![2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993725.png)

![4-(4-fluorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10993743.png)
